![molecular formula C22H19N3O2S B2689899 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-31-1](/img/structure/B2689899.png)
2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic compound that contains a thiazolo[5,4-b]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring . Compounds with this core structure have been found to exhibit various biological activities, including antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, due to its complex structure involving thiazolo[5,4-b]pyridin-2-yl and benzamide groups, is a subject of interest in synthetic chemistry. It is closely related to the broader class of thiazoles and their derivatives, which have been extensively studied for their antimicrobial properties. Thiazoles, including their fused derivatives, have been synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one, leading to compounds with significant antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008).
Anticancer Evaluation
Thiazole derivatives, akin to the compound of interest, have demonstrated notable anticancer activities. A series of benzamides designed and synthesized, starting from compounds similar in structure to this compound, showed moderate to excellent anticancer activity against multiple cancer cell lines. This suggests a potential application of such compounds in the development of anticancer therapeutics (Ravinaik et al., 2021).
Multicomponent Synthesis Approaches
The compound is structurally related to thiazolo[3,2-a]pyridines, which have been synthesized using multicomponent reactions. This synthesis approach yields compounds with promising anticancer activity across a range of cancer cell lines, indicating the potential for the development of new anticancer agents from thiazolo[5,4-b]pyridin derivatives (Altug et al., 2011).
Antimicrobial and Antifungal Activities
Similar compounds, through their synthesis and biological activity studies, have shown significant antimicrobial and antifungal activities. The structure-activity relationship analysis of these compounds provides insights into designing more effective antimicrobial agents. This underscores the importance of such chemical structures in developing new therapies for infectious diseases (Patel et al., 2011).
Future Directions
Given the biological activity exhibited by related thiazolo[3,2-a]pyrimidines , this compound could be of interest for further study in medicinal chemistry. Future work could involve studying its biological activity, exploring its mechanism of action, and optimizing its structure for improved activity and selectivity.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyrimidines, have been shown to have a wide range of pharmacological activities . They have been studied for their antimicrobial, apoptotic, and antitumor activities . Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some thiazolo[3,2-a]pyrimidines have been found to inhibit DNA gyrase, an enzyme involved in DNA replication and transcription .
Biochemical Pathways
For example, some thiazolo[3,2-a]pyrimidines have been found to inhibit DNA gyrase, affecting the DNA replication and transcription pathways .
Result of Action
Similar compounds have been shown to have antimicrobial, apoptotic, and antitumor activities .
properties
IUPAC Name |
2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-19-12-5-4-8-16(19)20(26)24-17-10-6-9-15(14(17)2)21-25-18-11-7-13-23-22(18)28-21/h4-13H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZCZGODWMGLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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